Absolute Stereoselectivity of (S)-Sulfolactate Dehydrogenase for (S)-3-Sulfolactic Acid Over (R)-Enantiomer
(S)-Sulfolactate dehydrogenase (EC 1.1.1.310) isolated from Chromohalobacter salexigens DSM 3043 displays absolute stereospecificity for the (S)-enantiomer of 3-sulfolactic acid. The enzyme shows no detectable activity toward the (R)-enantiomer, and the specific activity in the physiological direction ((S)-sulfolactate → sulfopyruvate) is only 5% of that in the reverse direction [1]. In contrast, (R)-3-sulfolactate is processed by a distinct enzyme, (2R)-3-sulfolactate dehydrogenase (EC 1.1.1.338), which is NADP+-dependent and cannot utilize NAD+ [2]. This orthogonal enzyme specificity underscores the critical need for enantiopure (S)-3-sulfolactic acid in enzymatic assays.
| Evidence Dimension | Enzyme substrate stereoselectivity |
|---|---|
| Target Compound Data | Active substrate for (S)-sulfolactate dehydrogenase (EC 1.1.1.310); specific activity forward reaction ~5% of reverse |
| Comparator Or Baseline | (R)-3-sulfolactic acid: No activity with EC 1.1.1.310; substrate for EC 1.1.1.338 (NADP+-dependent) |
| Quantified Difference | Absolute discrimination (activity present vs. absent); reverse reaction rate ~20x higher than forward |
| Conditions | Chromohalobacter salexigens DSM 3043 enzyme; NAD+ cofactor |
Why This Matters
Using racemic or incorrect enantiomer leads to zero signal or artifactual kinetics, rendering enzyme studies invalid.
- [1] BRENDA: EC 1.1.1.310 - (S)-sulfolactate dehydrogenase. BRENDA Enzyme Database. View Source
- [2] ExplorEnz: EC 1.1.1.338 - (2R)-3-sulfolactate dehydrogenase (NADP+). IUBMB Enzyme Nomenclature. View Source
